

An In-depth Technical Guide to the Chemical Structure and Properties of Geraniin

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Compound of Interest

Compound Name: Geraniin

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Abstract

Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **geraniin**. Detailed experimental protocols for its isolation, purification, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying **geraniin**'s therapeutic effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams. All quantitative data has been systematically compiled into tables for ease of comparison and reference, making this a vital resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Geraniin (IUPAC Name: [(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate) is a complex hydrolyzable tannin.[1] Its core structure consists of a glucose molecule esterified with a galloyl group, a hexahydroxydiphenoyl (HHDP) group, and a dehydrohexahydroxydiphenoyl (DHHDP) group.[2] This intricate structure is responsible for its diverse biological activities. Upon

hydrolysis, **geraniin** can be broken down into smaller, bioactive metabolites such as gallic acid, ellagic acid, and corilagin.

Physicochemical Data

A summary of the key physicochemical properties of **geraniin** is presented in Table 1. **Geraniin** is a crystalline solid, and while a specific melting point is not consistently reported in the literature, its thermal instability is noted, with significant degradation observed at elevated temperatures.[3] It exhibits poor solubility in gastric fluid but good solubility in intestinal fluids, suggesting that its absorption may be favored in the small intestine.[4][5] Its negative Log P value indicates its hydrophilic nature.[4][5]

Table 1: Physicochemical Properties of **Geraniin**

Property	Value	Source(s)
Molecular Formula	C41H28O27	[1]
Molecular Weight	952.64 g/mol	[2]
Appearance	Crystalline solid	
Melting Point	Not available	
Solubility in DMSO	100 mg/mL (104.97 mM)	
Solubility in Ethanol	Approx. 30 mg/mL	
Solubility in Dimethyl Formamide	Approx. 30 mg/mL	
Aqueous Solubility	Sparingly soluble	
Log P	-0.73 ± 0.17	[4][5]
Thermal Stability	Unstable to heating. 17.13% degradation at 60°C for 10 hours; 73.97% degradation at 100°C for 2 hours.	[3]
pH Stability	Unstable, particularly in alkaline conditions.	[6]

Biological and Pharmacological Properties

Geraniin exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. These activities are summarized in Table 2.

Antioxidant Activity

Geraniin is a potent antioxidant, effectively scavenging various free radicals. Its antioxidant capacity has been demonstrated in several in vitro assays, including the DPPH and ABTS radical scavenging assays.

Anti-inflammatory Activity

Geraniin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. It has been shown to reduce paw edema in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.

Anticancer Activity

A substantial body of research has highlighted the anticancer potential of **geraniin** against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in colorectal, lung, and glioma cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell growth and survival.

Antiviral Activity

Geraniin has also been reported to possess antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), influenza virus, and human enterovirus 71.

Table 2: Summary of Biological and Pharmacological Activities of **Geraniin**

Activity	Model/Assay	Result (e.g., IC50)	Source(s)
Antioxidant	DPPH radical scavenging	IC50 = 1.9 μ M (galvinoxyl radical)	[7]
ABTS radical scavenging	IC50 = 6.9 μ M		
Anti-inflammatory	Carrageenan-induced paw edema (rats)	Significant reduction in paw edema	
Anticancer	Human colorectal cancer cells (SW480, HT-29)	Inhibition of proliferation, induction of apoptosis	
Human lung adenocarcinoma cells (A549)	Inhibition of proliferation, induction of apoptosis		
Human glioma cells (U87, LN229)	Inhibition of proliferation, induction of apoptosis		
Antiviral	Herpes Simplex Virus 2 (HSV-2)	IC50 = 18.4 \pm 2.0 μ M	
Human Enterovirus 71	IC50 = 10 μ g/mL		
Influenza A and B viruses	Inhibition of neuraminidase activity		

Experimental Protocols

Isolation and Purification of Geraniin from *Geranium thunbergii*

This protocol describes the extraction and purification of **geraniin** from the dried leaves of *Geranium thunbergii*.

- Extraction:

- Homogenize dried leaves of *G. thunbergii* in a 70% acetone-water solution (e.g., 1 kg of leaves in 10 L of solvent).
- Filter the homogenate and concentrate the filtrate under reduced pressure to remove the acetone.
- Sequentially extract the aqueous concentrate with diethyl ether, ethyl acetate, and n-butanol to remove impurities of increasing polarity.
- Column Chromatography:
 - Subject the final water-soluble extract to column chromatography on a Diaion HP-20 resin.
 - Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
 - Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify **geraniin**-containing fractions.
- Further Purification:
 - Pool the **geraniin**-rich fractions and further purify them using MCI-gel CHP-20P column chromatography with an aqueous methanol gradient.
 - Combine the pure fractions of **geraniin** and evaporate the solvent to yield purified **geraniin**.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of **geraniin** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of **geraniin** in methanol.

- Use ascorbic acid or Trolox as a positive control.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each **geraniin** dilution.
 - For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] * 100$
 - Determine the IC₅₀ value (the concentration of **geraniin** that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of **geraniin**.

In Vivo Anticancer Activity: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anticancer activity of **geraniin** in a mouse xenograft model.

- Cell Culture and Implantation:
 - Culture human cancer cells (e.g., SW480 colorectal cancer cells) under standard conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Treatment:

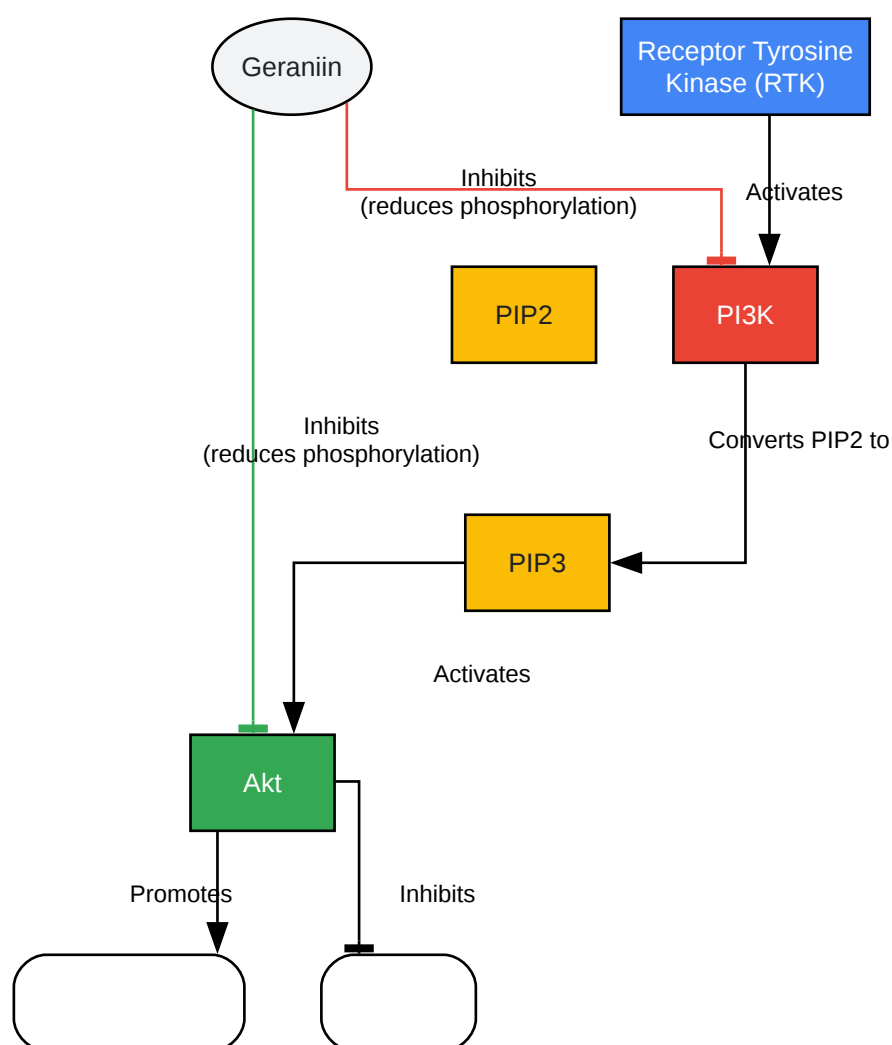
- Monitor the mice regularly for tumor formation and growth.
- Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
- Administer **geraniin** to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
- Evaluation of Antitumor Efficacy:
 - Measure the tumor volume periodically using calipers.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the tumors and perform further analyses, such as histopathology and western blotting, to assess apoptosis and other relevant markers.

Signaling Pathways and Mechanisms of Action

Geraniin exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are often dysregulated in disease. Two of the most well-documented pathways affected by **geraniin** are the PI3K/Akt and STAT3 signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. **Geraniin** has been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.^{[7][8][9][10]} It achieves this by reducing the phosphorylation of both PI3K and Akt, the key kinases in this pathway.^[7]





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